Imidazole
Overview
Description
Imidazole is a five-membered aromatic heterocycle that is widely present in natural products and synthetic molecules. It is known for its electron-rich characteristics, which allow it to bind with various enzymes and receptors in biological systems through diverse weak interactions. Imidazole and its derivatives exhibit a broad range of bioactivities, making them significant in medicinal chemistry. They have been used to treat various diseases and are also found in diagnostic agents and pathologic probes .
Synthesis Analysis
The synthesis of imidazole derivatives has been a subject of extensive research due to their importance in medicinal chemistry. Various methods have been developed to synthesize imidazole cores, including the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) and has been increasingly developed due to its advantages . Other methods include the one-pot synthesis of imidazo[1,2-a]pyridines via an Ortoleva-King reaction , the synthesis of imidazo[1,2-a]pyridines with antiviral activity , and the synthesis of imidazo[1,2-a]thiochromeno[3,2-e]pyridines through a solvent-free multicomponent cascade reaction . Additionally, new protocols using N-propargylamines have been developed to access imidazoles and their ring-fused analogues10.
Molecular Structure Analysis
The imidazole ring's unique structural feature is beneficial for its derivatives to readily interact with biological systems. The imidazo[1,5-a]pyridine skeleton, for instance, provides a versatile platform for the generation of new types of stable N-heterocyclic carbenes . The molecular structure of imidazole derivatives can be manipulated to create compounds with desired properties, as seen in the synthesis of imidazo[4,5-b]pyridines and -pyrazines using a Pd-catalyzed amide coupling reaction .
Chemical Reactions Analysis
Imidazole derivatives are capable of undergoing various chemical reactions. For example, imidazo[1,2-a]pyridines containing a 2-(2'-hydroxyphenyl) substituent can undergo excited state intramolecular proton transfer (ESIPT) in certain solvents, which affects their emission characteristics . The chemical reactivity of imidazole allows for the construction of complex molecules with multiple bonds and rings in a single reaction, as demonstrated by the synthesis of imidazo[1,2-a]thiochromeno[3,2-e]pyridines .
Physical and Chemical Properties Analysis
The physicochemical properties of imidazole make it a privileged structure in medicinal chemistry. It has been synthesized since 1858 and has a rich source of chemical diversity due to its practical and versatile construction/functionalization. Imidazole-based compounds have shown a wide range of therapeutic effects, including antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant, and many others . The imidazole moiety is also part of many significant biomolecules, such as the essential amino acid histidine, biotin, and various imidazole alkaloids .
Scientific Research Applications
Imidazole in Medicinal Chemistry
- Bioactivity and Binding: Imidazole derivatives bind with various enzymes and receptors in biological systems, exhibiting a range of bioactivities due to their electron-rich characteristics (Zhang et al., 2014).
- Antihypertensive Effects: Certain imidazole compounds, like ST 155, have been explored for their antihypertensive properties (Davidov et al., 1967).
Neuroprotection and Neurotoxicity
- Neuroprotection: Imidazol(ine) drugs and agmatine protect against glutamate-induced neurotoxicity in cerebellar granule cells, potentially through NMDA receptor blockade (Olmos et al., 1999).
- Autophagic and Apoptotic Effects: Imidazole inhibits autophagy flux, blocking autophagic degradation, and triggers apoptosis in tumor cells, suggesting potential for cancer therapeutics (Liu et al., 2015).
Imidazole in Antifungal Applications
- Antifungal Activity: Imidazole derivatives like ketoconazole have been used in treating skin and nail mycoses, demonstrating effective antifungal properties (Batter et al., 1979).
- Development of Antifungal Drugs: The development of imidazoles broadened the antifungal armamentarium, with imidazoles like clotrimazole and miconazole showing utility in topical and intravenous therapy (Stevens, 1988).
Biochemical and Physiological Implications
- Biological and Chemical Significance: Imidazoles play a role in significant biomolecules like histidine and biotin, with broad applications in clinical medicine (Luca, 2006).
- Intrarenal Hemodynamics: Imidazole can influence intrarenal hemodynamics and renal medullary vascular tone without altering vascular smooth muscle activity in other organs (Hably et al., 1991).
Analgesic and Anti-inflammatory Effects
- Analgesic and Anti-inflammatory Properties: Imidazole has shown potential as an analgesic antipyretic agent, rivaling acetylsalicylic acid in effectiveness (Puig-Parellada, 1985).
Safety And Hazards
Future Directions
Imidazole and its derivatives are one of the most vital and universal heterocycles in medicinal chemistry. They are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .
properties
IUPAC Name |
1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXXELZNTBOGNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2 | |
Record name | IMIDAZOLE | |
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Record name | imidazole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Imidazole | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
82370-43-2, 227760-40-9, Array | |
Record name | 1H-Imidazole, homopolymer | |
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Record name | 1H-Imidazole, dimer | |
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Record name | Imidazole | |
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DSSTOX Substance ID |
DTXSID2029616 | |
Record name | Imidazole | |
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Molecular Weight |
68.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid, Solid; [Merck Index] Colorless to yellow solid with an amine-like odor; [OECD SIDS] White or light yellow crystals; [Sigma-Aldrich MSDS], Solid, COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | 1H-Imidazole | |
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Record name | Imidazole | |
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Record name | IMIDAZOLE | |
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Boiling Point |
257 °C, 268 °C | |
Record name | Imidazole | |
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Flash Point |
145 °C (293 °F) - closed cup, 145 °C c.c. | |
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Solubility |
Very soluble in water, In water, 241 g/100 g at 20 °C, In water, 2060 g/kg H2O at 19 °C, In water, 663 g/L at 20 °C, Very soluble in ethanol; soluble in diethyl ether, acetone, pyridine; slightly soluble in benzene, Solubility in water, g/100ml at 20 °C: 63.3 (good) | |
Record name | Imidazole | |
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Density |
Density: 1.0303 g/cu m at 101 °C, Relative density (water = 1): 1.03 | |
Record name | Imidazole | |
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Vapor Density |
Relative vapor density (air = 1): 2.35 | |
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Vapor Pressure |
0.002 [mmHg], Vapor pressure = 0.327 Pa at 25 °C (2.25X10-2 mm Hg at 25 °C), Vapor pressure, Pa at 20 °C: 0.3 | |
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Product Name |
Imidazole | |
Color/Form |
Monoclinic prisms from benzene, Colorless crystals, Colorless-yellow solid | |
CAS RN |
288-32-4 | |
Record name | Imidazole | |
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Melting Point |
89.52 °C, 90.5 °C, 89 °C | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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